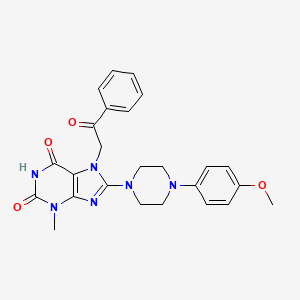![molecular formula C8H7N3O3 B3012825 2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid CAS No. 2168266-79-1](/img/structure/B3012825.png)
2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid" is a pyrazine derivative, which is a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Pyrazine derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazine derivatives can be achieved through various methods. One approach is the multi-component reaction (MCR) chemistry, which allows for the condensation of different starting materials to form complex structures in a single step. For instance, a novel three-component, one-pot condensation has been described for synthesizing 6-oxo-tetrahydropyrazine carboxylic acid esters from aldehydes, amines, and isocyano-acrylic acid esters . Another method involves a 3+2 annulation method for the direct synthesis of substituted pyrazoles, which can be further modified to produce various pyrazine derivatives . Additionally, a two-step procedure starting from tetrahydropyridine carboxylates has been used to prepare pyrazolo[3,4-b]pyridine carboxylates, showcasing the versatility of pyrazine synthesis .
Molecular Structure Analysis
The molecular structure of pyrazine derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . These techniques provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups. Theoretical calculations, such as DFT, can also be used to predict and compare the molecular structure with experimental data .
Chemical Reactions Analysis
Pyrazine derivatives can undergo various chemical reactions, including cyclocondensation and intermolecular cyclodehydration. For example, cyclocondensation reactions have been used to synthesize 1,4-dihydropyrano[2,3-c]pyrazole derivatives . In another study, the condensation of methyl phenylchloropyruvate with 4-phenylthiosemicarbazide followed by hydrolysis and cyclodehydration yielded dipyrazolo[1,5-a]pyrazine .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. These properties include solubility, melting point, boiling point, and stability, which are important for their practical applications. The intermolecular interactions, such as hydrogen bonding and π-π stacking, can affect the crystal structure and, consequently, the physical properties of the compounds . The antioxidant properties of pyrazine derivatives can be evaluated through in vitro methods like DPPH and hydroxyl radical scavenging assays .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Versatile Synthesis Applications : This compound is involved in novel synthesis methods. For instance, it's part of a three-component, one-pot condensation process yielding related esters from aldehydes, amines, and isocyano-acrylic acid methyl ester (Illgen et al., 2004).
- Facile One-Pot Synthesis : It can be synthesized using a straightforward one-pot three-step protocol starting from pyrazole-3-carboxylic acids, demonstrating the compound's flexibility in chemical synthesis (Zaremba et al., 2013).
Biological and Pharmacological Research
- Anticancer Activity : Some derivatives, like Pyrazolo[3,4-d]pyrimidin-4-ones, show significant antitumor activity. This includes inhibitory effects on human breast adenocarcinoma cell lines, suggesting potential in cancer research (Abdellatif et al., 2014).
- Angiotensin II Receptor Antagonists : Derivatives like pyrazolo[1,5-a]pyrimidine are potent angiotensin II antagonists, which are crucial for developing treatments for hypertension (Shiota et al., 1999).
Structural and Theoretical Investigations
- Spectral and Theoretical Studies : Research into derivatives of pyrazole-4-carboxylic acid, closely related to the compound , has been conducted, combining experimental and theoretical approaches. This includes NMR, FT-IR spectroscopy, and X-ray diffraction techniques, contributing to a deeper understanding of the compound's properties (Viveka et al., 2016).
Supramolecular Chemistry
- Hydrogen Bond and Metal-Directed Self-Assembly : Studies show that the carboxylic acid functionalized versions of the compound can engage in hydrogen bond interactions and metal-mediated self-assembly, hinting at its utility in designing complex molecular structures (Kong et al., 2012).
Synthesis of Ligands and Complexes
- Formation of Metal Ion Complexes : Highly substituted derivatives can form complexes with platinum(II) and palladium(II) metal ions, suggesting applications in coordination chemistry and possibly in catalysis (Budzisz et al., 2004).
Zukünftige Richtungen
Pyrrolopyrazine derivatives have been extensively studied in the biomedical field, leading to the discovery of various biologically active compounds . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Wirkmechanismus
Target of Action
The compound, 2-Methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carboxylic acid, has been found to interact with several targets in the biomedical field. These include vasopressin 1 b,j,k and fibrinogen 2, 3 receptor antagonists , selective positive allosteric glutamate receptors GluN2A 4 and mGluR5 5 modulators , inhibitors of mycobacterium tuberculosis H37RV , inhibitors of lung cancer tumors A549 and H322b , inhibitors of catalytic activity of HIV-1 9 integrase , TANKs and polyADP-ribose polymerase PARP-1 . These targets play significant roles in various biological processes and diseases.
Mode of Action
For instance, as an inhibitor, it may bind to its target and prevent its normal function, leading to a decrease in the activity of the target .
Biochemical Pathways
The compound affects various biochemical pathways due to its interaction with multiple targets. For example, it can affect the vasopressin and fibrinogen pathways through its antagonistic action on their receptors. It can also influence the glutamate signaling pathway through its modulatory action on GluN2A and mGluR5 receptors. Furthermore, it can affect the mycobacterium tuberculosis pathway and cancer cell proliferation pathways through its inhibitory action .
Result of Action
The result of the compound’s action depends on its interaction with its targets. For example, its antagonistic action on vasopressin and fibrinogen receptors can lead to changes in blood pressure and clotting. Its modulatory action on glutamate receptors can affect neuronal signaling. Its inhibitory action on mycobacterium tuberculosis and cancer cell proliferation can lead to a decrease in the growth of these cells .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other substances in the environment can affect the compound’s absorption and distribution .
Eigenschaften
IUPAC Name |
2-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-4-5(8(13)14)6-7(12)9-2-3-11(6)10-4/h2-3H,1H3,(H,9,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFHHOVLNCBGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CNC(=O)C2=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


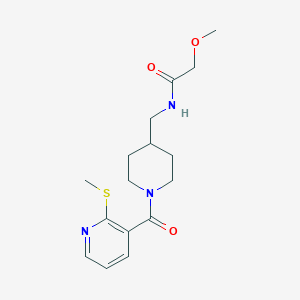

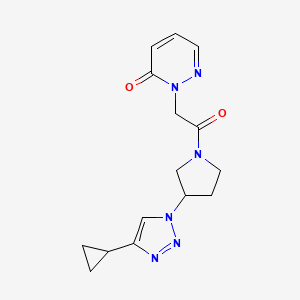
![4-[(Dimethylsulfamoylamino)methyl]-2-methyl-1-oxophthalazine](/img/structure/B3012751.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012754.png)
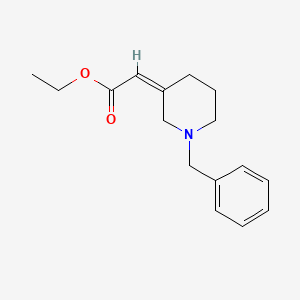
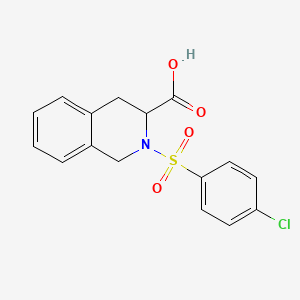
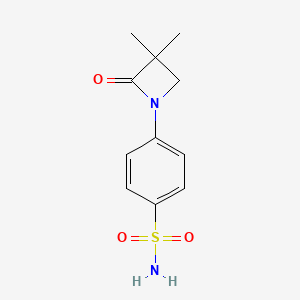
![N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea](/img/structure/B3012760.png)

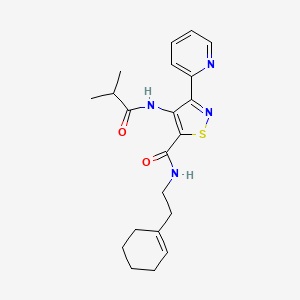
![8-[(4-Bromophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B3012763.png)
